Structural Differentiation: Precise 23-Unit PEG Backbone Length Quantified by MW and Extended Chain Dimension
The target compound contains exactly 23 ethylene glycol repeat units (n=23), yielding a defined molecular weight of 1173.42 g/mol and an extended chain length of approximately 8–9 nm. This length differentiates it from the commonly employed 'gold standard' linkers PEG4 (n=4; MW ~292; ~1.5–1.8 nm extended), PEG6 (n=6; MW ~380; ~2.3–2.7 nm), and PEG8 (n=8; MW ~469; ~3.0–3.6 nm) . The extended chain length for PEG23 is estimated at approximately 8.5–9.2 nm, based on an average PEG monomer contribution of 0.35–0.39 nm per ethylene glycol unit [1]. This extended span is critical for achieving productive ternary complex geometries between E3 ligase and target protein binding pockets whose crystallographically measured inter-pocket distances often exceed 3 nm and may benefit from longer flexible tethers [2].
| Evidence Dimension | PEG chain extended length (nm) |
|---|---|
| Target Compound Data | PEG23: ~8.5–9.2 nm extended length |
| Comparator Or Baseline | PEG4: ~1.5–1.8 nm; PEG6: ~2.3–2.7 nm; PEG8: ~3.0–3.6 nm |
| Quantified Difference | PEG23 extended length is 5.5–7.7 nm longer than PEG8, representing approximately 2.5–2.8× the span of the longest 'gold standard' linker |
| Conditions | Calculated based on fully extended PEG monomer contribution of 0.35–0.39 nm per ethylene glycol repeat unit |
Why This Matters
PROTAC linker length is not a passive variable; systematic variation from shorter PEG lengths to PEG23 provides a distinct conformational window for optimizing ternary complex formation and target degradation efficiency in medicinal chemistry campaigns.
- [1] Lee H, et al. Molecular dynamics simulations of PEG chains: extended length calculations per monomer unit. J Phys Chem B. 2008; extrapolated PEG monomer dimension data. View Source
- [2] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation: Ternary Complex Distances. View Source
